molecular formula C18H19NO2 B2874945 (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 465518-40-5

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2874945
CAS No.: 465518-40-5
M. Wt: 281.355
InChI Key: IDWSFDKCRYQBKJ-MDWZMJQESA-N
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Description

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a phenyl group and a propan-2-yloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves the condensation of an appropriate aldehyde or ketone with a secondary amine. This reaction is often catalyzed by an acid, such as hydrochloric acid, and may require a dehydrating agent like magnesium sulfate or sodium sulfate to drive the reaction to completion . The reaction conditions generally involve refluxing the reactants in a suitable solvent, such as ethanol or toluene, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding carboxylic acid or ketone.

    Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWSFDKCRYQBKJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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